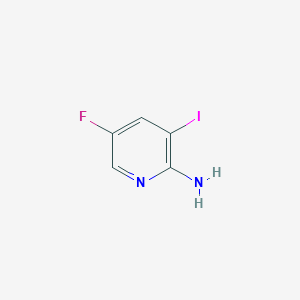

2-Amino-5-fluoro-3-iodopyridine

Vue d'ensemble

Description

“2-Amino-5-fluoro-3-iodopyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It’s a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides acting as AMPA potentiators . The synthesis of an antibiotic Eudistomin T involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine .Molecular Structure Analysis

The molecular formula of “this compound” is C5H4FIN2 . The structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring also has three substituents: an amino group (-NH2) at the 2-position, a fluorine atom at the 5-position, and an iodine atom at the 3-position .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of “this compound” involves several chemical reactions, including the Baltz-Schiemann reaction and the Suzuki coupling reaction .Applications De Recherche Scientifique

Synthèse de pyridines fluorées

“2-Amino-5-fluoro-3-iodopyridine” est utilisé dans la synthèse de pyridines fluorées . Les fluoropyridines ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés . Elles présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituants fortement attracteurs d'électrons dans le cycle aromatique .

Utilisation en radiothérapie locale du cancer

Des méthodes de synthèse de pyridines substituées par F 18 pour la radiothérapie locale du cancer sont présentées . Ceci présente un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques .

Applications agricoles

Dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées, l'une des modifications chimiques les plus généralement utiles est l'introduction d'atomes de fluor dans les structures principales . Les substituants contenant du fluor sont le plus souvent incorporés aux cycles aromatiques carbocycliques .

Synthèse d'herbicides et d'insecticides

Les fluoropyridines ont été utilisées comme produits de départ pour la synthèse de certains herbicides et insecticides .

Traitement de l'empoisonnement par des agents neurotoxiques organophosphorés

La 2-amino-3-méthylpyridine a été utilisée pour la synthèse d'aldoximes de pyridine contenant du fluor, qui pourraient être utilisées pour le traitement de l'empoisonnement par des agents neurotoxiques organophosphorés .

Applications pharmaceutiques

Environ 10 % du total des ventes de produits pharmaceutiques actuellement utilisés pour le traitement médical sont des médicaments contenant un atome de fluor

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that fluoropyridines, a class of compounds to which 2-amino-5-fluoro-3-iodopyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of this compound with its targets.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . These properties could impact the bioavailability of the compound.

Result of Action

As a fluoropyridine, it may have various effects depending on the specific biological context .

Action Environment

The compound’s properties, such as its reduced basicity and lower reactivity compared to its chlorinated and brominated analogues, could potentially influence its stability and efficacy in different environments .

Analyse Biochimique

Biochemical Properties

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Amino-5-fluoro-3-iodopyridine may interact with enzymes, proteins, and other biomolecules in a unique manner.

Cellular Effects

Fluoropyridines are known to have interesting and unusual biological properties , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

The compound’s fluorine atom could potentially interact with enzymes or cofactors in metabolic pathways .

Propriétés

IUPAC Name |

5-fluoro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSPIURCJCRCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594024 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823218-51-5 | |

| Record name | 5-Fluoro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)